2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile is an organic compound that features a unique combination of azetidine, thiophene, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile typically involves multi-step organic reactions One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene This intermediate is then subjected to a nucleophilic substitution reaction with a suitable azetidine derivative, such as 3-aminoazetidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine and thiophene moieties can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminoazetidin-1-yl)-2-(5-chlorothiophen-2-yl)acetonitrile
- 2-(3-Aminoazetidin-1-yl)-2-(5-fluorothiophen-2-yl)acetonitrile
- 2-(3-Aminoazetidin-1-yl)-2-(5-iodothiophen-2-yl)acetonitrile
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C9H10BrN3S/c10-9-2-1-8(14-9)7(3-11)13-4-6(12)5-13/h1-2,6-7H,4-5,12H2 |
InChI Key |
URYGDCZISLJBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(S2)Br)N |
Origin of Product |
United States |
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